molecular formula C14H17N5O2 B2471930 1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone CAS No. 2034579-59-2

1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Cat. No. B2471930
CAS RN: 2034579-59-2
M. Wt: 287.323
InChI Key: TYMNODHGKGKSJK-UHFFFAOYSA-N
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Description

1-(3-(pyrazin-2-yloxy)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has shown promising results in various studies.

Scientific Research Applications

Antagonistic Properties and Pain Management

A study on the synthesis and pharmacological activity of a series of pyrazoles, including similar compounds, reported the identification of a σ1 receptor (σ1R) antagonist clinical candidate for the treatment of pain. This candidate showed outstanding aqueous solubility, high permeability in Caco-2 cells, high metabolic stability across species, and antinociceptive properties in animal models, positioning it as a promising compound for pain management applications (Díaz et al., 2020).

Antiviral Activity

Research into the antiviral activity of certain derivatives has been conducted, with studies on compounds like 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives. These compounds demonstrated cytotoxicity, anti-HSV1, and anti-HAV-MBB activity, suggesting their potential as antiviral agents (Attaby et al., 2006).

Spectroscopic Characterization and Cytotoxic Studies

A study focused on the synthesis, spectroscopic characterization, Hirshfeld surface analysis, cytotoxic studies, and docking studies of a compound with structural similarities. This research highlighted the compound's potential in biological applications and its interaction with human serum albumin, which is crucial for understanding its pharmacokinetic nature (Govindhan et al., 2017).

Molecular Interaction Studies

The molecular interaction of antagonist compounds with receptors, such as the CB1 cannabinoid receptor, has been studied to understand the binding dynamics and develop pharmacophore models. These studies provide insights into the structural requirements for receptor antagonism and potential therapeutic applications (Shim et al., 2002).

Chemo- and Regioselectivities in Synthesis

Research on tuning chemo- and regioselectivities in the multicomponent condensation of compounds has led to the development of novel synthesis protocols. This work contributes to the broader understanding of synthetic strategies and the generation of compounds with specific structural features (Chebanov et al., 2008).

properties

IUPAC Name

1-(3-pyrazin-2-yloxypiperidin-1-yl)-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2/c20-14(11-19-8-2-4-17-19)18-7-1-3-12(10-18)21-13-9-15-5-6-16-13/h2,4-6,8-9,12H,1,3,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMNODHGKGKSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=CC=N2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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